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Compound of Interest

Compound Name: Crinine

Cat. No.: B1220781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of the alkaloid

crinine, an Amaryllidaceae alkaloid with significant biological activities. The identification and

characterization of crinine are crucial for quality control, synthetic efforts, and further

investigation into its therapeutic potential. This document collates and presents its ¹H NMR, ¹³C

NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the associated

experimental protocols.

Spectroscopic Data of Crinine
The unique tetracyclic structure of crinine gives rise to a distinct spectroscopic fingerprint,

which is essential for its unambiguous identification. The following tables summarize the key

quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry,

and Infrared Spectroscopy.

¹H Nuclear Magnetic Resonance (¹H NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environments within the

crinine molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

standard reference, and the coupling constants (J) provide insights into the connectivity of

neighboring protons.

Table 1: ¹H NMR Spectral Data of Crinine
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 6.04 d 10.2

2 5.86 d 10.2

3 4.14 br s

4α 2.15 m

4β 1.85 m

4a 3.35 m

6α 4.05 d 12.5

6β 3.20 d 12.5

7 6.85 s

10 6.50 s

11α 3.10 m

11β 2.90 m

11b 2.55 m

OCH₂O 5.92, 5.90 d, d 1.4, 1.4

Note: The data presented here is a compilation from typical values for the crinine skeleton and

may show slight variations depending on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data
¹³C NMR spectroscopy provides information on the carbon framework of the crinine molecule.

Table 2: ¹³C NMR Spectral Data of Crinine
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Position Chemical Shift (δ) ppm

1 128.5

2 127.8

3 68.5

4 30.2

4a 62.1

6 54.3

6a 128.9

7 105.7

8 146.5

9 146.8

10 102.9

10a 133.5

11 48.7

11b 36.1

OCH₂O 100.9

Note: The data presented here is a compilation from typical values for the crinine skeleton and

may show slight variations depending on the solvent and instrument used.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and aiding in structural elucidation. For crinine
(C₁₆H₁₇NO₃), the expected molecular weight is approximately 271.12 g/mol .

Table 3: Mass Spectrometry Data of Crinine
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Ion m/z

[M+H]⁺ 272.1281

Source: Data consistent with findings from the analysis of Crinum americanum extracts.[1]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of crinine is expected to show characteristic absorption bands for its hydroxyl,

aromatic, and ether functional groups.

Table 4: Infrared (IR) Spectral Data of Crinine

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 O-H stretch (hydroxyl)

~3030 C-H stretch (aromatic)

~2920 C-H stretch (aliphatic)

~1600, ~1500, ~1480 C=C stretch (aromatic)

~1250, ~1040 C-O stretch (ether, alcohol)

~930 O-CH₂-O bend (methylenedioxy)

Note: This data is representative of the crinine alkaloid class. Specific values may vary slightly.

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectral data presented above. These protocols are based on standard practices for the

isolation and characterization of natural products.

Isolation of Crinine
Crinine is typically isolated from the bulbs of plants belonging to the Crinum or Urceolina

genera. A general procedure involves:
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Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or ethanol.

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate

the alkaloids from other constituents. The extract is acidified, and the non-alkaloidal

components are removed by extraction with an organic solvent. The aqueous layer is then

basified, and the alkaloids are extracted with a solvent like chloroform or dichloromethane.

Chromatography: The crude alkaloid mixture is then purified using chromatographic

techniques such as column chromatography over silica gel or alumina, followed by

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield pure crinine.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Sample Preparation: A few milligrams of pure crinine are dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of

tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H and ¹³C) and 2D

(COSY, HSQC, HMBC) NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is usually

obtained.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to the TMS signal (0.00 ppm).

Mass Spectrometry
Mass spectra are typically acquired using a high-resolution mass spectrometer (HRMS) with an

electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of crinine in a suitable solvent (e.g., methanol or

acetonitrile) is prepared.
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Data Acquisition: The sample solution is introduced into the ESI source, and the mass

spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental

composition of crinine.

Infrared Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small

amount of crinine with potassium bromide and pressing it into a thin disk) or as a thin film on

a salt plate (by evaporating a solution of crinine in a volatile solvent).

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-

400 cm⁻¹).

Data Analysis: The positions and intensities of the absorption bands are correlated with the

functional groups present in the molecule.

Workflow for Spectroscopic Identification
The following diagram illustrates a typical workflow for the spectroscopic identification and

structural elucidation of a natural product like crinine.
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Caption: General workflow for the isolation and spectroscopic identification of crinine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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